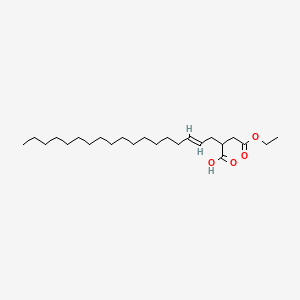

Ethyl hydrogen 2-octadecenylsuccinate

Description

Ethyl hydrogen 2-octadecenylsuccinate (CAS 93882-69-0) is an organic compound with the molecular formula C₂₄H₄₃O₄⁻ . Structurally, it consists of a succinic acid backbone substituted with an ethyl ester group and a mono-unsaturated 2-octadecenyl chain. The compound’s unsaturated alkyl chain (2-octadecenyl) contributes to its fluidity and reactivity, while the ethyl ester group influences solubility and stability .

Properties

CAS No. |

93882-69-0 |

|---|---|

Molecular Formula |

C24H44O4 |

Molecular Weight |

396.6 g/mol |

IUPAC Name |

(E)-2-(2-ethoxy-2-oxoethyl)icos-4-enoic acid |

InChI |

InChI=1S/C24H44O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24(26)27)21-23(25)28-4-2/h18-19,22H,3-17,20-21H2,1-2H3,(H,26,27)/b19-18+ |

InChI Key |

OVVSAGZUERWKOI-VHEBQXMUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCC)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CCC(CC(=O)OCC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl hydrogen 2-octadecenylsuccinate typically involves the esterification of succinic acid with ethanol and octadecenyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the removal of water formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts, along with precise control of reaction parameters such as temperature, pressure, and reaction time, ensures the consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols or alkanes

Substitution: Various substituted esters or ethers

Scientific Research Applications

Ethyl hydrogen 2-octadecenylsuccinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.

Industry: It is used in the production of surfactants, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of ethyl hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cell membranes, altering their permeability and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

[4-(tert-Butyl)cyclohexyl] Hydrogen 2-Octadecenylsuccinate (CAS 93882-63-4)

- Molecular Formula : C₃₂H₅₈O₄ .

- Key Differences :

- The ethyl ester group in the target compound is replaced with a bulky [4-(tert-butyl)cyclohexyl] group.

- Increased molecular weight (506.80 g/mol vs. ~395.60 g/mol for the ethyl derivative) enhances hydrophobicity and thermal stability .

- Applications: Likely used in high-performance lubricants or polymer additives where steric hindrance and oxidative resistance are critical.

Poly(oxyethylene) Linoleyl Ether (CAS 61804-34-0)

- Molecular Formula : (C₂H₄O)ₙC₁₈H₃₄O .

- Key Differences: Contains a poly(oxyethylene) chain instead of a succinate backbone, making it more hydrophilic. The linoleyl group (a di-unsaturated C18 chain) enhances fluidity and emulsifying properties compared to the mono-unsaturated 2-octadecenyl chain. Applications: Primarily used as a non-ionic surfactant in detergents or cosmetics due to its water-solubility .

Functional Analogs

Ethyl 2-Hydroxyacetate (CAS 623-50-7)

Data Table: Comparative Analysis

Research Findings and Implications

Steric Effects : The tert-butyl cyclohexyl group in CAS 93882-63-4 reduces molecular mobility, making it less volatile and more resistant to thermal degradation than the ethyl derivative .

Reactivity : The unsaturated C18 chain in this compound allows for chemical modifications (e.g., hydrogenation or epoxidation), broadening its utility in polymer chemistry .

Performance in Formulations: Poly(oxyethylene) linoleyl ether’s hydrophilic-lipophilic balance (HLB) can be tuned by varying ethylene oxide units, offering flexibility in surfactant applications—a feature absent in succinate-based analogs .

Biological Activity

Ethyl hydrogen 2-octadecenylsuccinate is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article explores the compound's properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound is an ester derived from succinic acid and octadecenyl alcohol. Its chemical structure can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 356.55 g/mol

The compound exhibits both hydrophobic and hydrophilic characteristics due to the presence of long-chain fatty acids and ester functional groups, making it versatile for various applications in biological systems.

Antimicrobial and Antifungal Properties

Research indicates that this compound possesses significant antimicrobial and antifungal activities. A study conducted on various strains of bacteria and fungi demonstrated that the compound effectively inhibited the growth of:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans, Aspergillus niger

The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods, showing promising results for potential therapeutic applications.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Aspergillus niger | 32 |

The mechanism by which this compound exerts its biological effects involves interaction with cell membranes. The compound alters membrane permeability, which can lead to cell lysis in microbial cells. Additionally, it may disrupt metabolic pathways by interfering with enzyme activity or cellular signaling processes.

Drug Delivery Systems

This compound is being explored as a component in drug delivery systems. Its amphiphilic nature allows it to form liposomes, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. Studies have shown that liposomes containing this compound exhibit enhanced release profiles under acidic conditions, making them suitable for targeted drug delivery in cancer therapy.

Case Studies

- Liposome Formulation : A study investigated the use of this compound in formulating pH-sensitive liposomes for the delivery of anticancer drugs. The results indicated a significant increase in drug release at lower pH levels, mimicking tumor microenvironments.

- Antifungal Activity Evaluation : In a clinical setting, the antifungal efficacy of this compound was tested against resistant strains of Candida species. The compound showed a synergistic effect when combined with conventional antifungal agents, enhancing their overall effectiveness.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Key Characteristics | Biological Activity |

|---|---|---|

| Ethyl hydrogen succinate | Lacks hydrophobic octadecenyl group | Limited antimicrobial activity |

| Octadecenyl succinate | More hydrophobic; less soluble | Moderate antifungal activity |

| Ethyl octadecenyl succinate | Similar structure but different functional groups | Enhanced solubility; variable activity |

This comparison highlights the distinct advantages of this compound in terms of solubility and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.